Curvularin

Overview

Description

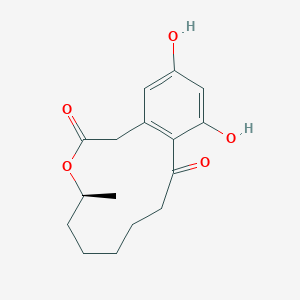

Curvularin is an antimicrobial chemical compound produced by fungi of the genera Penicillium and Curvularia . It is a macrocyclic lactone with a 12-membered ring structure incorporating a resorcinyl moiety . This compound exhibits a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects .

Mechanism of Action

Target of Action

Curvularin, a fungal metabolite, has been found to interact with several biological targets. It has been reported to inhibit the synthesis of nitric oxide synthase (NOS), a key enzyme involved in the production of nitric oxide . In addition, this compound has been shown to antagonize RhlR quorum sensing in Pseudomonas aeruginosa and inhibit the adhesion of Candida spp. to human adenocarcinoma cells .

Mode of Action

This compound interacts with its targets in a way that leads to significant changes in cellular processes. For instance, it inhibits the synthesis of nitric oxide, a molecule that plays a crucial role in various physiological and pathological processes . By antagonizing RhlR quorum sensing, this compound disrupts the communication system that bacteria use to coordinate their behavior, including the production of virulence factors . Furthermore, by preventing the adhesion of Candida spp. to human adenocarcinoma cells, this compound can potentially inhibit the invasion and damage caused by these fungi .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit the synthesis of nitric oxide, which is a part of the nitric oxide signaling pathway . Additionally, by antagonizing RhlR quorum sensing, this compound affects the quorum sensing pathway in Pseudomonas aeruginosa . The inhibition of Candida spp. adhesion to human adenocarcinoma cells suggests that this compound may also affect pathways related to cell adhesion and invasion .

Pharmacokinetics

It is known that this compound is a fungal metabolite produced by penicillium and curvularia . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The action of this compound leads to several molecular and cellular effects. It inhibits the synthesis of nitric oxide, disrupting the nitric oxide signaling pathway . It also disrupts bacterial communication by antagonizing RhlR quorum sensing, which can lead to a reduction in the production of virulence factors . Furthermore, this compound inhibits the adhesion of Candida spp. to human adenocarcinoma cells, potentially preventing the invasion and damage caused by these fungi .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound is produced by fungi, and the production of this compound can be affected by the growth conditions of the fungi . Additionally, the effectiveness of this compound in inhibiting bacterial communication and fungal adhesion may be influenced by the specific conditions of the microbial environment .

Preparation Methods

Curvularin can be synthesized through fermentation using specific strains of fungi. For instance, Penicillium sumatrense can be cultured in agar-malt extract medium at 28°C for four days . The fermentation process involves the isolation and purification of this compound derivatives from the fungal culture. The compound can also be dissolved in solvents such as dimethyl sulfoxide, chloroform, and dichloromethane .

Chemical Reactions Analysis

Curvularin undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the lactone ring, affecting the biological activity of the compound.

Substitution: Substitution reactions can occur at the resorcinyl moiety, leading to the formation of different this compound derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various this compound derivatives with altered biological activities .

Scientific Research Applications

Curvularin has a wide range of scientific research applications:

Chemistry: this compound and its derivatives are studied for their unique chemical structures and reactivity.

Industry: This compound is used in the production of bioherbicides and enzymes of industrial value.

Comparison with Similar Compounds

Curvularin is part of a unique family of naturally occurring homologous macrolides, including resorcinylic acid lactones and dihydroxyphenylacetic acid lactones . Similar compounds include:

Dehydrothis compound: An oxidized form of this compound with enhanced nitric oxide inhibition activity.

Sumalactones A-D: This compound-type macrolides with rare 11-membered macrolide skeletons.

Curvularia hawadride: A compound isolated from the leaves of Dactyloctenium aegyptium with inhibitory activity on nitric oxide production.

This compound’s uniqueness lies in its specific inhibition of mitotic spindle formation and its selective action on the Janus tyrosine kinase-STAT pathway, distinguishing it from other similar macrolides .

Biological Activity

Curvularin is a polyketide compound primarily isolated from various fungal species, notably Phoma macrostoma and Penicillium sumatraense. This compound has garnered attention due to its diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and cytotoxic properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique aromatic structure with a cyclized alkyl side chain. It is soluble in organic solvents such as methanol, ethanol, and acetone, and has been isolated as a white powder with a reported purity of over 98% . The structural integrity of this compound is crucial for its biological activity, as modifications to its chemical structure can significantly alter its efficacy.

Antibacterial Properties

This compound exhibits selective antagonism against the quorum sensing (QS) system of Pseudomonas aeruginosa, particularly inhibiting the RhlR receptor at low concentrations (1–30 μM). This inhibition leads to a reduction in virulence factors such as pyocyanin and rhamnolipid production without affecting bacterial cell viability . High concentrations (over 100 μM) only negligibly inhibited biofilm formation and elastase production. This selective inhibition suggests potential for this compound in treating chronic infections where P. aeruginosa is implicated.

| Concentration (μM) | Effect on Pyocyanin Production | Effect on Rhamnolipid Production | Effect on Biofilm Formation |

|---|---|---|---|

| 1-30 | Inhibition | Inhibition | Negligible |

| >100 | Negligible | Negligible | Minor Inhibition |

Antifungal Activity

This compound has also demonstrated antifungal properties against various fungal pathogens. A study highlighted its efficacy against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) indicating significant antifungal activity . Molecular docking studies further suggested that this compound interacts with fungal cell wall components, disrupting their integrity.

Anti-inflammatory Effects

Research has shown that this compound-type metabolites possess notable anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with IC50 values ranging from 1.9 to 18.7 μM . The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through inhibition of the nuclear factor-κB (NF-κB) signaling pathway.

| Compound | IC50 NO Production (μM) | IC50 PGE2 Production (μM) |

|---|---|---|

| This compound | 1.9 | 2.8 |

| 10,11-dehydrothis compound | 18.1 | 18.7 |

Cytotoxicity Studies

This compound exhibits varying degrees of cytotoxicity against human cancer cell lines. It has been shown to inhibit the growth of A549 (lung), HeLa (cervical), MDA-MB-231 (breast), and MCF-7 (breast) cancer cells with IC50 values indicating moderate to high cytotoxic effects . Notably, α, β-dehydrothis compound showed significant cytotoxicity against COLO 205 cells with an IC50 of 7.9 μM, suggesting that structural variations within this compound derivatives can influence their anticancer potential.

Properties

IUPAC Name |

13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h7,9-10,17,19H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUIGYAPSXCJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10140-70-2 | |

| Record name | Curvularin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of curvularin?

A1: this compound exhibits its biological activity primarily by acting as a spindle poison, disrupting the assembly of microtubules, which are crucial components of the mitotic spindle during cell division. [] This disruption leads to cell cycle arrest, primarily in the metaphase stage. []

Q2: How does this compound's interaction with microtubules differ from other spindle poisons?

A2: Unlike some spindle poisons that completely depolymerize microtubules, this compound and its derivative 8-dehydrothis compound have been observed to induce unique spindle morphologies in sea urchin embryos. This compound causes the formation of barrel-shaped spindles, while 8-dehydrothis compound leads to miniature spindles. This suggests a more nuanced interaction with tubulin molecules, potentially affecting their dynamic equilibrium. []

Q3: What are the downstream effects of this compound's interaction with its target?

A3: By disrupting microtubule assembly and arresting cell division, this compound exhibits cytotoxic effects against various cancer cell lines. [, , , , , , ] Additionally, it demonstrates anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound is represented by the molecular formula C16H20O5 and has a molecular weight of 292.33 g/mol. [, ]

Q5: What spectroscopic data is crucial for characterizing this compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments, is essential for determining the structure of this compound. [, , , , ] High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula. [, , , , ] Additionally, circular dichroism (CD) spectroscopy is employed to establish the absolute configuration of this compound and its derivatives. [, , ] X-ray crystallography has been instrumental in elucidating the solid-state structures of this compound and its derivatives, revealing key structural features like the macrocyclic lactone ring conformation. [, , ]

Q6: How do structural modifications of this compound affect its biological activity?

A6: Research indicates that the macrocyclic lactone ring of this compound is crucial for its biological activity. [, ] Opening this ring significantly reduces anti-inflammatory activity. [] Furthermore, the presence and stereochemistry of substituents on the macrocyclic ring, especially at the C-11 and C-15 positions, have been shown to impact cytotoxicity. [, , , , ] For example, the introduction of a sulfur atom at C-11 or a double bond at C-10 significantly enhances the cytotoxic activity of this compound analogues. []

Q7: What is known about the stability of this compound under various conditions?

A7: While specific studies on the stability of this compound under different conditions are limited in the provided literature, it's known that the compound can undergo modifications like glucosidation and methylation through microbial transformation. [] These modifications highlight the potential for degradation or alteration of this compound's structure under specific environmental conditions or enzymatic activity.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Various human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), BEL-7402 (liver cancer), K562 (leukemia), and others have been employed to assess the cytotoxic effects of this compound and its derivatives. [, , , , ] Additionally, LPS-stimulated RAW264.7 macrophages are frequently used to evaluate the anti-inflammatory activity of this compound analogues by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production. [, ]

Q9: Are there any in vivo studies demonstrating this compound's biological activity?

A9: Yes, this compound has been shown to reduce the in vivo virulence of Pseudomonas aeruginosa in Caenorhabditis elegans, highlighting its potential as an antimicrobial agent. [] Furthermore, in a mouse model of collagen-induced arthritis (CIA), this compound significantly reduced the expression of pro-inflammatory mediators, demonstrating its potential as a treatment for chronic inflammatory diseases. []

Q10: Has this compound been evaluated in clinical trials?

A10: Based on the provided literature, there is no mention of this compound being tested in clinical trials. Further research, particularly concerning safety and efficacy in human subjects, is needed to explore its therapeutic potential.

Q11: What are the environmental implications of this compound?

A12: this compound and its derivative α,β-dehydrothis compound exhibit phytotoxic effects. [, ] These compounds, produced by phytopathogenic fungi, can negatively impact plant growth and development, highlighting their ecological role and potential implications for agriculture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.